3,3',5,5'-Tetraisopropyldiphenoquinone
Overview
Description
3,3’,5,5’-Tetraisopropyldiphenoquinone is an organic compound with the molecular formula C24H32O2 and a molecular weight of 352.51 g/mol . . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetraisopropyldiphenoquinone typically involves the oxidation of propofol, an anesthetic used in veterinary medicine . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3,3’,5,5’-Tetraisopropyldiphenoquinone are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetraisopropyldiphenoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The isopropyl groups can undergo substitution reactions with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’,5,5’-Tetraisopropyldiphenoquinone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetraisopropyldiphenoquinone involves its interaction with various molecular targets and pathways. As a quinone derivative, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . The compound’s effects are mediated through its ability to undergo reversible oxidation and reduction, impacting the redox state of cells and tissues .
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethyldiphenoquinone: Similar in structure but with methyl groups instead of isopropyl groups.
2,6-Diisopropyl-1,4-benzoquinone: A related quinone with fewer isopropyl groups.
3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol: A hydroquinone derivative with similar isopropyl substitution.
Uniqueness
3,3’,5,5’-Tetraisopropyldiphenoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four isopropyl groups enhances its stability and reactivity compared to other quinone derivatives .
Properties
IUPAC Name |
4-[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMCFFIHDTWHHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)C)C(C)C)C=C(C1=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2178-51-0 | |
Record name | 4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1-methylethyl)-2,5-cyclohexadien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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